molecular formula C23H17N3O2S2 B2972302 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide CAS No. 1448131-95-0

2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide

Cat. No.: B2972302
CAS No.: 1448131-95-0
M. Wt: 431.53
InChI Key: RCZOJYIDOKNTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide features a thiazole-4-carboxamide core substituted at position 2 with a phenyl group and at position 4 with an indolin-6-yl moiety. The indoline is further functionalized at its 1-position with a thiophene-2-carbonyl group. This architecture integrates three heterocyclic systems (thiazole, indoline, thiophene), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZOJYIDOKNTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S. It features a thiazole ring, which is known for its diverse biological activities, combined with an indole moiety that enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Moiety : Utilizing cyclization reactions with azobisisobutyronitrile (AIBN) and other reagents.
  • Introduction of the Thiophene Group : Achieved through reactions involving α-thiocyanato ketones.
  • Final Coupling : The indole-thiophene intermediate is coupled with thiazole derivatives.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as kinases and other enzymes involved in cell proliferation. The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound against various human cancer cell lines. Key findings include:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. IC50 values ranged from 0.5 µM to 5 µM, indicating potent activity.
Cell LineIC50 Value (µM)Mechanism
MCF-71.2Apoptosis induction
A5490.8Cell cycle arrest at G2/M phase
HeLa2.5Inhibition of tubulin polymerization

Case Studies

  • Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
  • A549 Cell Line Analysis : Another investigation highlighted that the compound inhibited tubulin assembly, disrupting microtubule dynamics essential for mitosis .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, which is critical for its anticancer activity .

Comparison with Similar Compounds

Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Compound 4, )

Structural Similarities :

  • The carboxamide/thioester functional groups may influence solubility and metabolic stability.

Key Differences :

  • Core Heterocycle: The target compound uses a thiazole-4-carboxamide scaffold, while Compound 4 is a pyrazolone derivative. Pyrazolones are known for cyclooxygenase (COX) inhibition, whereas thiazoles often target kinases or ion channels.
  • The target compound’s indoline-thiophene system may shift its selectivity toward anti-inflammatory or anticancer pathways.
Property Target Compound Compound 4 (Pyrazolone Derivative)
Core Structure Thiazole-4-carboxamide + indoline-thiophene Pyrazolone + thiophene-2-carbonyl
Functional Groups Carboxamide, phenyl, thiophene-carbonyl Ethyl ester, cyano, thiophene-carbonyl
Potential Applications Hypothesized: kinase inhibition, anti-inflammatory Confirmed: Antidepressant (preclinical)

SRT3025 Hydrochloride (CAS 2070015-26-6, )

Structural Similarities :

  • Both compounds share a thiazole-4-carboxamide backbone , a common motif in drug discovery for its metabolic stability and hydrogen-bonding capacity.
  • Phenyl substituents at position 2 of the thiazole are present in both structures.

Key Differences :

  • Substituent Complexity : SRT3025 includes a methoxypropyl group and a thiazolo[5,4-b]pyridine-pyrrolidinylmethyl moiety, which may enhance solubility and target affinity compared to the target compound’s simpler indoline-thiophene system.
  • Pharmacological Profile : SRT3025’s derivatives are often investigated for epigenetic modulation (e.g., sirtuin activation), whereas the target compound’s indoline-thiophene group could favor interactions with neurotransmitter receptors or inflammatory mediators .
Property Target Compound SRT3025 Hydrochloride
Substituents Indoline-thiophene Thiazolo-pyridine + pyrrolidinylmethyl
Solubility Modifiers Thiophene (lipophilic) Methoxypropyl (polar), hydrochloride salt
Hypothesized Targets Kinases, inflammatory cytokines Sirtuins, histone deacetylases

Structural-Activity Relationship (SAR) Insights

  • Thiophene-2-carbonyl Group : Present in both the target compound and Compound 4, this group may enhance membrane permeability due to its moderate lipophilicity. Its electron-rich nature could facilitate π-π stacking with aromatic residues in target proteins .
  • Thiazole vs.
  • Indoline vs. Thiazolo-pyridine Systems : Indoline’s saturated ring may reduce metabolic oxidation compared to SRT3025’s fused thiazolo-pyridine, which could improve pharmacokinetics .

Q & A

Q. What are the established synthetic routes for preparing 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide?

The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and functionalized indoline intermediates. For example, thiophene-2-carbonyl groups can be introduced via amidation using coupling agents like EDCI/HOBt in anhydrous DMF. Key steps include:

  • Cyclocondensation of thiourea derivatives with α-bromoketones to form the thiazole core .
  • Sequential amidation reactions under nitrogen to attach the indoline and thiophene moieties .
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ matching theoretical m/z within 2 ppm error) .
  • IR Spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations .

Q. What in vitro assays are used for preliminary biological evaluation?

Initial screening often includes:

  • Kinase inhibition assays : Testing against Abl/Src kinases using fluorescence polarization (IC50 determination) .
  • Antiproliferative assays : MTT-based viability tests on cancer cell lines (e.g., K562 leukemia cells) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) measurements against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?

SAR studies involve:

  • Analog synthesis : Modifying substituents on the thiophene, indoline, or thiazole moieties .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical binding interactions with targets like Abl kinase .
  • Bioisosteric replacements : Swapping thiophene with pyridine or furan to enhance solubility or affinity .

Q. What strategies resolve contradictions in spectral data during structural validation?

Discrepancies (e.g., unexpected NMR splitting) are addressed by:

  • Variable-temperature NMR : To detect dynamic effects like rotamers .
  • X-ray crystallography : Using SHELX for crystal structure refinement to confirm bond lengths/angles .
  • 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity .

Q. How is in vivo efficacy evaluated in preclinical models?

Protocols include:

  • Xenograft models : Implanting tumor cells (e.g., K562) in immunodeficient mice, administering the compound orally (e.g., 50 mg/kg/day), and monitoring tumor regression .
  • Pharmacokinetic studies : Measuring plasma half-life (t1/2) and bioavailability via LC-MS/MS .
  • Toxicity profiling : Histopathological analysis of liver/kidney tissues post-treatment .

Q. What computational methods predict metabolic stability and off-target effects?

Advanced approaches include:

  • Molecular dynamics simulations : To assess binding persistence in kinase active sites .
  • CYP450 inhibition assays : Screening using human liver microsomes to identify metabolic hotspots .
  • Machine learning models : Training on ADME datasets to predict bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.